2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid
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Overview
Description
2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid is a compound that features a nicotinic acid core with a tert-butoxycarbonyl (Boc) protected amino group
Scientific Research Applications
2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid has several scientific research applications:
Mechanism of Action
Target of Action
It is known that the compound contains a tert-butoxycarbonyl (boc) protected amino group . Boc-protected amino groups are typically used in peptide synthesis, suggesting that this compound may interact with peptide or protein targets .
Mode of Action
The presence of the boc-protected amino group suggests that it may be involved in peptide bond formation during peptide synthesis . The Boc group serves as a protecting group that can be removed under acidic conditions to reveal the amino group , which can then participate in peptide bond formation.
Biochemical Pathways
Given its potential role in peptide synthesis, it may influence pathways involving protein synthesis and modification .
Pharmacokinetics
Factors such as its molecular weight (20525 g/mol) , and its physical properties (e.g., boiling point of 165 °C, specific gravity of 1.07 at 20/20 °C, and refractive index of 1.45) may influence its bioavailability and pharmacokinetic behavior.
Result of Action
If it is involved in peptide synthesis as suggested, it could potentially influence the structure and function of proteins within the cell .
Action Environment
Factors such as temperature, ph, and the presence of other reactive species could potentially affect its reactivity and stability .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid typically involves the protection of amino groups using the tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents like sodium hydroxide or DMAP in acetonitrile are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the nicotinic acid core, while reduction will yield the free amine form of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(2-Tert-butoxycarbonylamino-ethylamino)-ethanol: Similar structure but with an ethanol group instead of nicotinic acid.
2-(2-Tert-butoxycarbonylamino-ethylamino)-benzoic acid: Similar structure but with a benzoic acid core.
Ethyl 2-(2-(tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride: A glycine derivative with a similar Boc-protected amino group.
Uniqueness
2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid is unique due to its combination of a nicotinic acid core with a Boc-protected amino group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-8-7-15-10-9(11(17)18)5-4-6-14-10/h4-6H,7-8H2,1-3H3,(H,14,15)(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWIEFFVYSCRJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=CC=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378113 |
Source
|
Record name | 2-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904815-14-1 |
Source
|
Record name | 2-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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